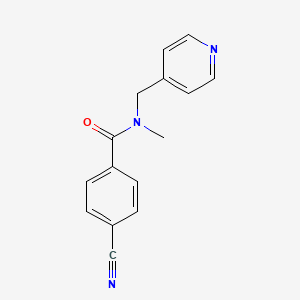
4-cyano-N-methyl-N-(4-picolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-methyl-N-(4-picolyl)benzamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of several enzymes and has been found to exhibit promising therapeutic effects in various diseases.
作用機序
The mechanism of action of 4-cyano-N-methyl-N-(4-picolyl)benzamide involves the inhibition of several enzymes, including histone deacetylases (HDACs), sirtuins, and phosphodiesterases (PDEs). HDACs and sirtuins are enzymes that regulate gene expression by modifying chromatin structure, while PDEs are enzymes that degrade cyclic nucleotides. By inhibiting these enzymes, this compound can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammation. In cancer cells, this compound has been shown to induce cell death by inhibiting HDACs and sirtuins, leading to the upregulation of pro-apoptotic genes. In neurodegenerative diseases, this compound has been found to protect neurons from damage by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to inhibit the growth of several pathogens by blocking their replication and virulence.
実験室実験の利点と制限
4-cyano-N-methyl-N-(4-picolyl)benzamide has several advantages as a research tool, including its potency, selectivity, and low toxicity. However, there are also some limitations to its use in lab experiments, including its solubility and stability. This compound is a hydrophobic compound that can be difficult to dissolve in aqueous solutions, which can limit its use in certain assays. Additionally, this compound can be unstable under certain conditions, which can affect its activity and potency.
将来の方向性
There are several future directions for the research on 4-cyano-N-methyl-N-(4-picolyl)benzamide, including the development of more potent and selective analogs, the identification of new targets and pathways, and the evaluation of its therapeutic potential in vivo. The synthesis of new analogs of this compound can help to improve its activity and selectivity, which can lead to the development of more effective therapies. Additionally, the identification of new targets and pathways can help to expand our understanding of the mechanisms of action of this compound and its potential applications in various diseases. Finally, the evaluation of its therapeutic potential in vivo can help to determine its safety and efficacy in animal models, which can pave the way for clinical trials in humans.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown great potential in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Its mechanism of action involves the inhibition of several enzymes, leading to the modulation of various cellular processes. While there are some limitations to its use in lab experiments, the development of new analogs and the identification of new targets and pathways can help to overcome these challenges. Overall, this compound represents a valuable research tool and a potential therapeutic agent for various diseases.
合成法
The synthesis of 4-cyano-N-methyl-N-(4-picolyl)benzamide involves several steps, including the reaction of 4-cyanobenzoyl chloride with N-methyl-4-picolylamine in the presence of a base to form the intermediate product, which is then reacted with N-methylmorpholine to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
4-cyano-N-methyl-N-(4-picolyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been found to inhibit the activity of several enzymes that are overexpressed in cancer cells, leading to cell death. In neurodegenerative diseases, this compound has been shown to protect neurons from damage and improve cognitive function. In infectious diseases, this compound has been found to inhibit the growth of several pathogens, including bacteria and viruses.
特性
IUPAC Name |
4-cyano-N-methyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18(11-13-6-8-17-9-7-13)15(19)14-4-2-12(10-16)3-5-14/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETRXFWAMCUBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

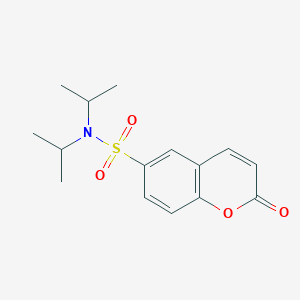
![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)
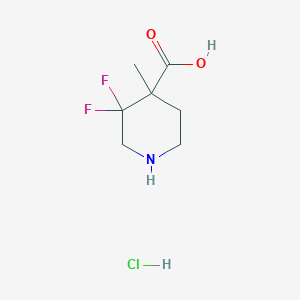

![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
![4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)
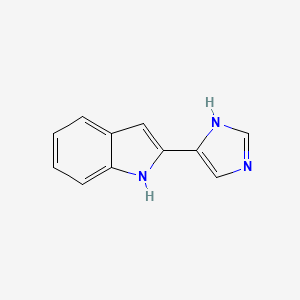
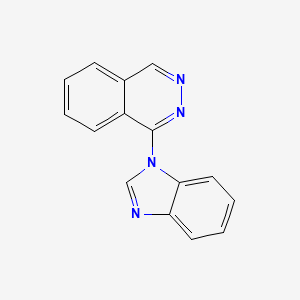
![1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B7441184.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441189.png)